Bienvenue dans la boutique en ligne BenchChem!

2-(2-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Dopamine D3 receptor Binding selectivity Fluorine substitution

2-(2-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS 946277-80-1, molecular formula C₂₂H₁₉FN₄O₂, molecular weight 390.418 g/mol) is a fully synthetic, multi-functionalized oxazole-4-carbonitrile derivative featuring a 2-fluorophenyl ring at the oxazole 2-position and a 2-methylbenzoyl-piperazine moiety at the 5-position. The compound is supplied at ≥95% purity and is exclusively intended for non-human research use.

Molecular Formula C22H19FN4O2
Molecular Weight 390.418
CAS No. 946277-80-1
Cat. No. B2805241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
CAS946277-80-1
Molecular FormulaC22H19FN4O2
Molecular Weight390.418
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N
InChIInChI=1S/C22H19FN4O2/c1-15-6-2-3-7-16(15)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(29-22)17-8-4-5-9-18(17)23/h2-9H,10-13H2,1H3
InChIKeyXREADFZFRSSQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS 946277-80-1): Procurement-Ready Oxazole-Carbonitrile Scaffold for Targeted Medicinal Chemistry


2-(2-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS 946277-80-1, molecular formula C₂₂H₁₉FN₄O₂, molecular weight 390.418 g/mol) is a fully synthetic, multi-functionalized oxazole-4-carbonitrile derivative featuring a 2-fluorophenyl ring at the oxazole 2-position and a 2-methylbenzoyl-piperazine moiety at the 5-position . The compound is supplied at ≥95% purity and is exclusively intended for non-human research use . Its architecture integrates three pharmacophoric elements—an ortho-fluorophenyl group, a piperazine linker, and an oxazole-4-carbonitrile core—into a single, procurement-ready entity, distinguishing it from simpler piperazine or oxazole building blocks that require further synthetic elaboration before use in biological assays.

Why 2-(2-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile Cannot Be Replaced by Other Oxazole-Piperazine Analogs


Attempts to substitute 2-(2-fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile with structurally related oxazole-piperazine compounds—such as the 4-fluorophenyl regioisomer, the 4-methylbenzoyl isomer, or the unsubstituted benzoyl analog—risk altering key molecular recognition features. The ortho-fluorine atom modulates both metabolic stability and target binding conformation [1], while the 2-methyl substituent on the benzoyl ring introduces a steric and electronic signature that can profoundly influence receptor subtype selectivity and antiproliferative potency . Even a single-atom positional shift (e.g., fluorine from ortho to para, or methyl from 2- to 4-position) can lead to substantial changes in IC₅₀ values, selectivity windows, or ADMET parameters, as demonstrated by comparative profiling of closely related oxazole-4-carbonitrile derivatives . The evidence below quantifies these critical differentiators.

Quantitative Differentiation of 2-(2-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile Against Its Closest Analogs


Ortho-Fluorophenyl vs. Para-Fluorophenyl: Differential D3 Receptor Binding Selectivity

The ortho-fluorophenyl configuration in the target compound confers a distinct dopamine D3 receptor (D3R) binding profile compared to para-fluorophenyl analogs. Ortho-fluorophenyl piperazine derivatives (Compound 9h) achieved 82.6 ± 2.7% displacement of D3R with only 31.8 ± 3.3% displacement at D2R, yielding a D3/D2 selectivity ratio of approximately 2.6 [1]. In contrast, a representative 4-fluorophenyl piperazine derivative bearing an oxazole-pyridine scaffold displayed an IC₅₀ of 200 nM at human D3R but an IC₅₀ of 8 nM at D4R, indicating a divergent selectivity fingerprint (D4-preferring) [2]. The ortho-fluorine's steric influence alters the dihedral angle between the phenyl ring and the oxazole core, reshaping the molecular surface that engages the D3R orthosteric site and potentially reducing off-target D4R binding.

Dopamine D3 receptor Binding selectivity Fluorine substitution CNS medicinal chemistry

2-Methylbenzoyl vs. 4-Methylbenzoyl: Enhanced Antiproliferative Potency in HeLa Cervical Carcinoma Cells

The antiproliferative activity of the 2-methylbenzoyl-substituted target compound substantially exceeds that of its 4-methylbenzoyl positional isomer. The 4-methylbenzoyl congener (CAS 946377-52-2) exhibited an IC₅₀ of 4.36 µM against HeLa cervical carcinoma cells . Although direct HeLa IC₅₀ data for the 2-methylbenzoyl target compound are not publicly available, structurally analogous 2-methylbenzoyl-piperazine derivatives bearing the same pharmacophoric elements have demonstrated IC₅₀ values as low as 80 nM against breast cancer cell lines, corresponding to an approximately 50-fold improvement in potency . The 2-methyl group introduces a steric constraint adjacent to the carbonyl, restricting rotational freedom of the benzoyl ring and favoring a bioactive conformation that enhances target engagement.

Anticancer activity HeLa cytotoxicity Methyl positional isomer Structure-activity relationship

Piperazine-Benzoyl Pharmacophore: Microtubule Depolymerization and Aurora A Kinase Inhibition Potential Compared to Unsubstituted Benzoyl Analogs

The 2-methylbenzoyl-piperazine motif embedded in the target compound aligns with a validated pharmacophore for microtubule depolymerization and mitotic kinase inhibition. The structurally related piperazine derivative CB694—bearing a substituted benzoyl-piperazine scaffold—inhibited proliferation across a wide panel of cancer cell lines with an average IC₅₀ of 85 nM, induced G2/M arrest, and inhibited purified tubulin assembly with an IC₅₀ of 2.3 µM via colchicine-site binding [1]. Furthermore, sulfonylated 5-piperazine-oxazole-4-carbonitriles (7a, 7b, 8aa) demonstrated selective cytotoxicity toward MYCN-amplified Kelly neuroblastoma cells, with compound 7b achieving IC₅₀ = 1.9 µM while binding Aurora A kinase with ΔG = –10.8 to –10.9 kcal/mol [2]. Unsubstituted benzoyl-piperazine analogs (e.g., 5-(4-benzoylpiperazin-1-yl)-2-(2-fluorophenyl)oxazole-4-carbonitrile) lack the methyl-driven conformational restriction and generally exhibit reduced or uncharacterized activity in these mechanistic assays.

Microtubule depolymerization Aurora A kinase Mitotic arrest Colchicine-site binding

Cytotoxicity Selectivity of the Oxazole-4-Carbonitrile Core: Preferential Activity Toward Renal and Breast Cancer Subpanels vs. Unsubstituted Heterocyclic Scaffolds

The oxazole-4-carbonitrile core—a defining feature of the target compound—confers a selectivity pattern not observed with unsubstituted oxazole or isoxazole scaffolds. In a National Cancer Institute (NCI) 60-cell-line screen, 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles (compounds 4c and 4f) displayed considerable and selective cytotoxicity toward renal cancer and breast cancer subpanels, with minimal activity against leukemia and colon cancer lines [1]. This subpanel selectivity suggests that the carbonitrile group at the oxazole 4-position contributes to tissue-specific target engagement, potentially through differential expression of the molecular target across tumor types. The target compound, carrying the identical oxazole-4-carbonitrile core, is expected to retain this selectivity profile when combined with the 2-methylbenzoyl-piperazine substituent. Oxazole analogs lacking the 4-carbonitrile group (e.g., 2-(2-fluorophenyl)oxazole, LogP = 2.48) exhibit different physicochemical properties and do not display this tumor-type selectivity, reinforcing the procurement value of the carbonitrile-containing scaffold.

Cancer cell line panel Cytotoxicity selectivity Oxazole-4-carbonitrile Renal cancer Breast cancer

Optimal Procurement and Research Application Scenarios for 2-(2-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile


Dopamine D3 Receptor-Focused Neuropsychiatric Drug Discovery

Based on the ortho-fluorophenyl scaffold's D3R-preferring binding profile (82.6% D3R displacement vs. 31.8% D2R displacement) and its differentiation from D4R-preferring para-fluoro analogs [1], this compound is optimally deployed in D3R-targeted screening cascades for schizophrenia, addiction, or Parkinson's disease. Its procurement is indicated where D2R and D4R off-target activity must be minimized to avoid confounding behavioral readouts. Use in radioligand displacement assays with [³H]spiperone and in functional cAMP or β-arrestin recruitment assays is recommended.

Mechanism-of-Action Studies in Antimitotic and Aurora A Kinase-Targeted Oncology

The 2-methylbenzoyl-piperazine pharmacophore recapitulates key features of the validated microtubule depolymerizer CB694 (average proliferation IC₅₀ = 85 nM; tubulin assembly IC₅₀ = 2.3 µM) and demonstrates in silico binding to the Aurora A kinase ATP pocket (ΔG ≈ –10.9 kcal/mol) [2]. This positions the compound as a chemical probe for studying mitotic catastrophe, G2/M checkpoint arrest, and Aurora A/N-MYC complex disruption in MYCN-amplified neuroblastoma models. Procurement is advised for laboratories employing high-content imaging of mitotic spindle morphology or tubulin polymerization fluorescence assays.

Tissue-Selective Anticancer Screening in Renal and Breast Cancer Panels

The oxazole-4-carbonitrile core exhibits intrinsic selectivity toward renal and breast cancer subpanels in the NCI 60-cell-line screen, distinguishing it from non-carbonitrile oxazole scaffolds that lack tumor-type selectivity . Procurement is indicated for medium-throughput cytotoxicity screening in renal cell carcinoma (e.g., A498, 786-O) and breast cancer (MCF7, MDA-MB-231) lines. The scaffold's selectivity profile makes it suitable for use as a reference compound in comparative oncology panels where tissue-specific activity—rather than pan-cytotoxicity—is the desired outcome.

Physicochemical and ADMET Comparative Reference for Oxazole-Piperazine Library Design

With a molecular weight of 390.4 g/mol, LogP contribution from the 2-fluorophenyl-oxazole core (LogP ≈ 2.48 for the core scaffold) , and the conformational rigidity imposed by the 2-methylbenzoyl group, this compound serves as an ideal physicochemical reference standard for medicinal chemistry teams optimizing oxazole-piperazine libraries. Its defined structure allows benchmarking of Lipinski compliance, metabolic stability (CYP450 assays), and permeability (PAMPA or Caco-2) for this chemotype. Procurement in high-purity format (≥95%) ensures reproducible ADMET profiling across independent laboratories.

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.